molecular formula C16H11N3O2S B2915119 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide CAS No. 955976-81-5

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

Cat. No. B2915119
CAS RN: 955976-81-5
M. Wt: 309.34
InChI Key: DZYNXRJOOVCCTK-UHFFFAOYSA-N
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Description

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is a chemical compound with the molecular formula C16H11N3O2S . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide consists of 16 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide is 309.34244 . Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Novel Synthesis Methods

Research into the synthesis and applications of compounds related to 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide has focused on novel synthesis methods. For instance, Kobayashi et al. (2006) reported a new synthesis approach for 4H-1,4-benzothiazine derivatives, showcasing the chemical versatility and potential for creating structurally related compounds through innovative synthetic routes Kobayashi et al., 2006.

Biological Activity and Drug Development

Another significant area of research pertains to the biological activity of derivatives and structurally similar compounds. For example, Ahmed et al. (2007) synthesized 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide derivatives, studying their potential as antibiotics and antibacterial agents, indicating the broader implications of research on similar cyano compounds in drug development Ahmed, 2007.

Advanced Materials and Sensing Applications

Research also extends into materials science, where the chemical properties of related cyano compounds are explored for their utility in advanced materials. Younes et al. (2020) developed benzamide derivatives from cyano compounds for the colorimetric sensing of fluoride anions, highlighting the utility of these compounds in developing new materials with specific sensing capabilities Younes et al., 2020.

Chemical Reactivity and Interaction Studies

The study of chemical reactivity and interactions forms a core part of the research on cyano compounds. For instance, Baciocchi et al. (2008) investigated the photosensitized oxidation of alkyl phenyl sulfoxides, shedding light on the reactivity of sulfoxide compounds and their radical cations, which could be relevant for understanding the chemical behavior of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide and its derivatives Baciocchi et al., 2008.

Structural Analysis and Crystallography

Structural analysis and crystallography of related compounds provide insights into their potential applications. Ghosh et al. (2000) detailed the crystal structures of leflunomide metabolite analogs, offering valuable data on molecular configurations and interactions that could be relevant to the structural understanding of similar cyano-containing compounds Ghosh et al., 2000.

Future Directions

The future directions for the use and study of 3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide are not clear from the available information. It’s possible that ongoing research could reveal more about its potential applications, especially in the field of pharmaceuticals .

properties

IUPAC Name

3-cyano-N-(3-cyano-4-methylsulfinylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S/c1-22(21)15-6-5-14(8-13(15)10-18)19-16(20)12-4-2-3-11(7-12)9-17/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYNXRJOOVCCTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyano-N-[3-cyano-4-(methylsulfinyl)phenyl]benzenecarboxamide

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